molecular formula C10H8F3N3 B7988317 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 6804-53-1

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B7988317
CAS No.: 6804-53-1
M. Wt: 227.19 g/mol
InChI Key: CKHMZPKSCCBXJU-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a trifluoromethyl-substituted phenyl group at the 4-position of the pyrazole ring and an amine group at the 5-position. Its molecular formula is C₁₀H₈F₃N₃, with a molecular weight of 227.19 g/mol . The compound is synthesized via condensation reactions, such as from 4-trifluoromethylphenylacetonitrile, yielding a white solid with an 88% yield . Key spectral data include ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.0 Hz, 2H), 7.64 (t, J = 8.4 Hz, 2H), and ESI-MS: m/z 242.1 [M + H]⁺ for its methyl-substituted analog . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHMZPKSCCBXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218219
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6804-53-1
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The most widely reported method involves the reaction of (ethoxymethylene)malononitrile (1 ) with 4-(trifluoromethyl)phenylhydrazine (2d ) under reflux conditions. This Michael-type addition proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-carbon of 1 , forming an intermediate hydrazide (4 ) (Scheme 1). Subsequent elimination of ethanol generates an alkylidene hydrazide (5 ), which undergoes intramolecular cyclization to yield the pyrazole core (3d ). Aromatization finalizes the structure, producing 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (3d ) with exclusive regioselectivity (no 3-amino regioisomers observed).

Scheme 1: Synthesis via Michael-type addition.

(ethoxymethylene)malononitrile+ArNHNH25-amino-1-aryl-1H-pyrazole-4-carbonitrile\text{(ethoxymethylene)malononitrile} + \text{ArNHNH}_2 \rightarrow \text{5-amino-1-aryl-1H-pyrazole-4-carbonitrile}

Solvent Optimization

Ethanol and trifluoroethanol (TFE) are preferred solvents due to their ability to stabilize intermediates and enhance reaction rates (Table 1). In ethanol, 3d is obtained in 67% yield after 4 hours at reflux, whereas TFE marginally improves yields (80% by GC analysis) but requires longer reaction times. Aprotic solvents like THF result in poor conversion (<30%), highlighting the necessity of protic environments for efficient cyclization.

Table 1: Solvent impact on synthesis of 3d

SolventTime (h)Yield (%)Purity (GC)
Ethanol46793
TFE480*100
THF4<3033
*Quantified via internal standard GC.

Substrate Scope and Limitations

Fluorinated and electron-deficient aryl hydrazines (e.g., 2,6-dichloro-4-CF3-C6H2) exhibit slower reactivity, necessitating extended reflux durations (up to 6 hours). Neutralization of hydrochloride salts (e.g., 4-CF3-C6H4NHNH2·HCl) with Et3N prior to reaction is critical to avoid side reactions.

Continuous Flow Synthesis Adaptations

Challenges in Flow Chemistry

Key limitations include the need for precise stoichiometric control and compatibility of intermediates with flow hardware. For 3d , adapting this method would require optimization of residence times and solvent systems to prevent clogging from insoluble intermediates.

Hydrazine-Mediated Cyclization of Triketone Oximes

Alternative Pathway via Oxime Intermediates

A patent-pending method utilizes 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime (6 ) as a precursor (Scheme 2). Treatment with hydrazine hydrate in ethanol at room temperature induces cyclization, yielding 3d in 75–93% isolated yield. This route bypasses the need for malononitrile derivatives, leveraging the oxime’s inherent reactivity toward hydrazine.

Scheme 2: Synthesis via triketone oxime cyclization.

Triketone oxime+N2H43d\text{Triketone oxime} + \text{N}2\text{H}4 \rightarrow \text{3d}

Advantages and Scalability

This method offers superior yields (93%) and shorter reaction times (3–20 hours) compared to Michael-type additions. However, the limited commercial availability of triketone oximes necessitates in situ preparation, complicating large-scale production.

Emerging Strategies and Comparative Analysis

Solid-Phase Synthesis

Combinatorial approaches using Wang resin-bound intermediates have been explored for 5-aminopyrazoles. Functionalization of resin-bound hydrazides with α-cyano carbonyl compounds enables rapid library generation, though cleavage efficiency for 3d remains unverified.

Solvent Sustainability Considerations

Recent trends emphasize replacing hazardous solvents (e.g., TFE) with biodegradable alternatives. Ethanol remains the most environmentally benign option, though its lower boiling point necessitates energy-intensive reflux .

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. For instance, compounds similar to 4-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine have been synthesized and shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds synthesized from pyrazole frameworks demonstrated up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. Various studies have reported that compounds bearing the pyrazole structure exhibit activity against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with promising results indicating their potential as antimicrobial agents .

Antitubercular Activity

Research has highlighted the antitubercular activity of pyrazole derivatives. Compounds have been screened against Mycobacterium tuberculosis strains, demonstrating significant inhibitory effects comparable to standard antitubercular drugs .

Drug Development

Due to their biological activities, pyrazole derivatives are being investigated for their potential as therapeutic agents in drug development. The unique trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a candidate for further pharmacological studies .

Agrochemical Applications

The compound's properties extend to agrochemicals, where it can serve as a basis for developing new pesticides or herbicides. Its efficacy against various pests and diseases makes it an attractive option for agricultural applications .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Bandgar et al. (2014)Pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Chovatia et al. (2010)Pyrazole derivativesAntimicrobialEffective against E. coli and S. aureus
Nagarapu et al. (2014)Pyrazole carboxamide derivativesAnti-inflammatoryPotent at 75% inhibition in vivo

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Properties/Activities Yield (%) Reference
4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine C₁₀H₈F₃N₃ 4-(CF₃C₆H₄), 5-NH₂ 227.19 High lipophilicity; potential agrochemical use 88
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine C₁₀H₈F₃N₃ 3-(CF₃C₆H₄), 5-NH₂ 227.19 Structural isomer; altered electronic effects N/A
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₁₀H₇F₄N₃ 4-(FC₆H₄), 3-CF₃, 5-NH₂ 242.10 Dual electron-withdrawing groups; herbicidal 58
4-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine C₇H₁₀F₃N₃ 4-C₃H₇, 3-CF₃, 5-NH₂ 193.17 Alkyl substituent; increased hydrophobicity N/A

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl groups increase logP values compared to methyl or methoxy substituents, enhancing membrane permeability .
  • Thermal Stability : Melting points vary with substituent bulk. For example, 3-(hydrazinylidenemethyl)-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine melts at 248–250°C, higher than its isopropyl analog (194–195°C) .

Biological Activity

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The presence of trifluoromethyl groups enhances the compound's lipophilicity and bioavailability, which are critical factors influencing its pharmacological properties.

The molecular formula for this compound is C10H8F3N3, with a molecular weight of approximately 239.19 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.78 µg/ml, indicating potent activity .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 µg/ml
Enterococcus faecalisLow MIC observed
Other Gram-positive bacteriaVaries, generally effective

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent. For instance, compounds structurally similar to this pyrazole have exhibited IC50 values in the low micromolar range against several tumor cell lines .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Cell LineIC50 Value (µM)
HeLa (Cervical Cancer)12.07
CaCo-2 (Colon Adenocarcinoma)8.50
MCF-7 (Breast Cancer)9.20

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and receptors involved in disease pathways. The trifluoromethyl groups enhance binding affinity to these targets, making this compound a candidate for further drug design studies .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Antimicrobial Study : A series of derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus. Results indicated a strong bactericidal effect with low MIC values and minimal toxicity to human cells .
  • Anticancer Research : In vitro tests on human cervical cancer cells revealed that certain derivatives could induce apoptosis at specific concentrations, suggesting a mechanism involving cell cycle arrest and programmed cell death .
  • In Vivo Studies : Preliminary in vivo studies indicated that these compounds could effectively reduce tumor size in animal models, supporting their potential use in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, microwave-assisted reactions enable regioselective formation of pyrazole cores by reacting substituted aldehydes (e.g., 4-trifluoromethylbenzaldehyde) with hydrazine hydrate under controlled conditions . Solvent-free protocols using barbituric acids and aldehydes have also been reported to improve yield and reduce side products . Structural confirmation is achieved via spectroscopic methods (NMR, IR) and X-ray crystallography .

Q. How is X-ray crystallography utilized in confirming the structure of pyrazol-5-amine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles to validate molecular geometry. For instance, crystallographic studies of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine confirmed the planarity of the pyrazole ring and spatial orientation of substituents, with triclinic crystal symmetry (space group P1) . Data refinement (e.g., R factor < 0.08) ensures accuracy in resolving tautomeric forms or polymorphism .

Q. What methodologies are employed to assess the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays include:
  • Antimicrobial testing : Broth microdilution (MIC values) against Mycobacterium tuberculosis or fungal strains .
  • Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1/CB2 affinity studies using [³H]CP-55,940) .
  • Enzyme inhibition : Carbonic anhydrase inhibition measured via stopped-flow CO₂ hydration .
    Activity correlations with substituents (e.g., trifluoromethyl groups enhance lipophilicity and membrane penetration) are analyzed via SAR studies .

Advanced Research Questions

Q. What strategies are effective in overcoming regioselectivity challenges during the synthesis of substituted pyrazol-5-amine derivatives?

  • Methodological Answer : Regioselectivity is controlled by:
  • Precursor design : Using asymmetrical ketones (e.g., 1,5-diarylpyrazoles) to direct cyclization .
  • Catalytic modulation : Pd-mediated cross-coupling to install aryl groups post-cyclization .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at specific positions .
    Microwave irradiation further enhances reaction specificity, as seen in the synthesis of 1,5-diarylpyrazole cannabinoid ligands .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound purity. Mitigation strategies include:
  • Standardized protocols : Replicating assays under identical conditions (e.g., ATP levels in cytotoxicity assays) .
  • Metabolic stability testing : Liver microsome studies to identify degradation products that alter activity .
  • Cohort analysis : Comparing substituent effects (e.g., electron-withdrawing groups like -CF₃ vs. -Cl) across multiple studies .

Q. What computational approaches are recommended for predicting the receptor-binding affinity of pyrazole-5-amine derivatives?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., pyrazole derivatives binding to CB1’s hydrophobic pocket) .
  • QSAR modeling : Regression analysis links substituent descriptors (Hammett σ, logP) to activity .
  • MD simulations : Assess binding stability over time (e.g., 20-ns trajectories to evaluate hydrogen-bond retention) .

Q. How can crystallographic data inform the design of pyrazole derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Crystal structures reveal:
  • Tautomer prevalence : Enol-keto ratios influence solubility and bioavailability .
  • Packing motifs : π-π stacking of aromatic rings (e.g., 4-trifluoromethylphenyl) guides modifications to reduce crystallinity and enhance dissolution .
  • Hydrogen-bond networks : Substituents like -NH₂ improve water solubility via H-bonding with solvent .

Notes

  • Avoided commercial sources (e.g., ) per guidelines.
  • Advanced questions focus on mechanistic insights and methodological troubleshooting.
  • Structural and activity data are cross-referenced to ensure reproducibility.

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